molecular formula C17H15FN2O3S B11451940 2-(2,4-Dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(2,4-Dimethoxyphenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11451940
M. Wt: 346.4 g/mol
InChI Key: MWWNUJNGECPRCJ-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The process may also involve heating under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or fluorophenyl groups using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4-DIMETHOXYPHENYL)-5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
  • **2-(2,4-DIMETHOXYPHENYL)-5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
  • **2-(2,4-DIMETHOXYPHENYL)-5-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE

Uniqueness

The uniqueness of 2-(2,4-DIMETHOXYPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H15FN2O3S/c1-21-13-7-8-14(15(9-13)22-2)16-19-20-17(23-16)24-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3

InChI Key

MWWNUJNGECPRCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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